molecular formula C22H15BrN4S B294371 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294371
M. Wt: 447.4 g/mol
InChI Key: WAGKWICZWWCEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazolo-thiadiazole family and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been suggested that it may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can significantly reduce seizure activity in animal models of epilepsy. It has also been found to possess anxiolytic and sedative properties, which may be useful in the treatment of anxiety and sleep disorders. Additionally, it has been shown to possess significant anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activity, which makes it a potential candidate for the treatment of various neurological and inflammatory disorders. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as a treatment for various neurological disorders such as epilepsy, anxiety, and depression. Additionally, further studies are needed to fully understand its anti-inflammatory and antioxidant activities and their potential applications in the treatment of various inflammatory conditions. Furthermore, the development of more efficient synthesis methods for this compound may allow for larger-scale production and further exploration of its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with benzhydryl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C for several hours. The resulting product is then purified by column chromatography to obtain 6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in high yield and purity.

Scientific Research Applications

6-Benzhydryl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its various biological activities. It has been found to exhibit potent anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been shown to possess significant anti-inflammatory and antioxidant activities. These properties make it a potential candidate for the treatment of various neurological disorders such as epilepsy, anxiety, and depression, as well as inflammatory conditions such as arthritis.

properties

Molecular Formula

C22H15BrN4S

Molecular Weight

447.4 g/mol

IUPAC Name

6-benzhydryl-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H15BrN4S/c23-18-14-8-7-13-17(18)20-24-25-22-27(20)26-21(28-22)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

WAGKWICZWWCEBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br

Origin of Product

United States

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